molecular formula C10H21N B13618859 1-(4-ethylcyclohexyl)-N-methylmethanamine

1-(4-ethylcyclohexyl)-N-methylmethanamine

Cat. No.: B13618859
M. Wt: 155.28 g/mol
InChI Key: PKLMZZLWLMLLLC-UHFFFAOYSA-N
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Description

1-(4-ethylcyclohexyl)-N-methylmethanamine is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with an ethyl group and a methylamine group

Preparation Methods

The synthesis of 1-(4-ethylcyclohexyl)-N-methylmethanamine can be achieved through several routes. One common method involves the alkylation of cyclohexylamine with ethyl bromide, followed by methylation using formaldehyde and hydrogen in the presence of a catalyst. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-ethylcyclohexyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-ethylcyclohexyl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies related to neurotransmitter activity and receptor binding due to its amine functionality.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ethylcyclohexyl)-N-methylmethanamine involves its interaction with molecular targets such as receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(4-ethylcyclohexyl)-N-methylmethanamine can be compared with other similar compounds, such as:

    Cyclohexylamine: Lacks the ethyl and methyl groups, resulting in different chemical and biological properties.

    N-methylcyclohexylamine: Similar structure but without the ethyl group, leading to variations in reactivity and applications.

    4-ethylcyclohexylamine:

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)-N-methylmethanamine

InChI

InChI=1S/C10H21N/c1-3-9-4-6-10(7-5-9)8-11-2/h9-11H,3-8H2,1-2H3

InChI Key

PKLMZZLWLMLLLC-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)CNC

Origin of Product

United States

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